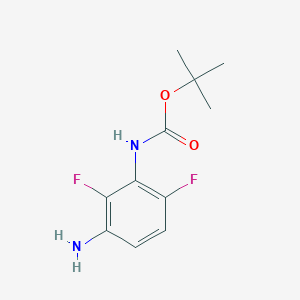

tert-Butyl (3-amino-2,6-difluorophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-amino-2,6-difluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-6(12)4-5-7(14)8(9)13/h4-5H,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGOJIYYBUJTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743391 | |

| Record name | tert-Butyl (3-amino-2,6-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535170-20-8 | |

| Record name | tert-Butyl (3-amino-2,6-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate

This guide provides a comprehensive overview of the synthesis and characterization of tert-butyl (3-amino-2,6-difluorophenyl)carbamate, a valuable building block in medicinal chemistry and drug discovery. The strategic introduction of fluorine atoms and a carbamate moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of lead compounds.[1] This document offers a detailed synthetic protocol, an exploration of the underlying reaction mechanisms, and a thorough guide to the analytical techniques required for structural elucidation and purity assessment.

Introduction: The Significance of Fluorinated Carbamates in Drug Development

The incorporation of fluorine into organic molecules is a widely utilized strategy in modern drug design. The unique properties of fluorine, such as its high electronegativity and small size, can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Similarly, the carbamate functional group is a key feature in many pharmaceutical agents, often serving as a stable analogue of an amide bond or influencing the molecule's solubility and transport properties.[3] this compound combines these features, making it a desirable intermediate for the synthesis of novel therapeutics.

The selective protection of one amino group in a diamine is a common challenge in organic synthesis.[4] This guide focuses on the mono-Boc protection of 2,6-difluoro-1,3-phenylenediamine, a reaction that requires careful control to achieve high selectivity and yield.

Synthesis of this compound

The synthesis of the title compound is achieved through the selective N-tert-butoxycarbonylation of 2,6-difluoro-1,3-phenylenediamine. The key to this transformation is the differentiation of the two amino groups in the starting material. Due to the electron-withdrawing nature of the two fluorine atoms, the amino groups in 2,6-difluoro-1,3-phenylenediamine are less nucleophilic than those in aniline. However, the amino group at the 3-position is sterically less hindered than the amino group at the 1-position, which is flanked by two fluorine atoms. This steric difference can be exploited to achieve selective mono-protection.

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the mono-Boc protection of aromatic diamines.[5][6]

Materials:

-

2,6-Difluoro-1,3-phenylenediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a solution of 2,6-difluoro-1,3-phenylenediamine (1.0 eq) in anhydrous THF or CH₂Cl₂ (approximately 0.1 M concentration) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine or DIPEA (1.1 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Mechanistic Insights and Rationale for Experimental Choices

The reaction proceeds via a nucleophilic attack of one of the amino groups of 2,6-difluoro-1,3-phenylenediamine on a carbonyl carbon of di-tert-butyl dicarbonate. The use of a non-nucleophilic base, such as triethylamine or DIPEA, is crucial to deprotonate the resulting ammonium intermediate, driving the reaction forward and neutralizing the generated acid.

-

Solvent Selection: Anhydrous aprotic solvents like THF or CH₂Cl₂ are chosen to prevent hydrolysis of the di-tert-butyl dicarbonate and to ensure good solubility of the reactants.[4]

-

Stoichiometry: Using a 1:1 molar ratio of the diamine to (Boc)₂O is intended to favor mono-protection. However, the formation of some di-protected by-product is possible.

-

Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm and can improve selectivity.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure and data from analogous compounds.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the carbamate NH proton, and the tert-butyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0-7.2 | m | 1H | Ar-H |

| ~ 6.3-6.5 | m | 1H | Ar-H |

| ~ 6.5 (broad s) | s | 1H | NH -Boc |

| ~ 3.8 (broad s) | s | 2H | NH ₂ |

| 1.52 | s | 9H | C(CH ₃)₃ |

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will be characterized by signals for the aromatic carbons, with the carbon atoms attached to fluorine exhibiting splitting due to C-F coupling.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 (d, J ≈ 240 Hz) | C -F |

| ~ 153 | C =O (carbamate) |

| ~ 140 (d, J ≈ 10 Hz) | C -NHBoc |

| ~ 125 (d, J ≈ 15 Hz) | C -NH₂ |

| ~ 115 (t, J ≈ 20 Hz) | Ar-C |

| ~ 105 (d, J ≈ 25 Hz) | Ar-C |

| ~ 81 | C (CH₃)₃ |

| ~ 28 | C(C H₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3450-3300 | Medium, sharp | N-H stretch (primary amine) |

| ~ 3300 | Medium, sharp | N-H stretch (carbamate) |

| ~ 1700 | Strong, sharp | C=O stretch (carbamate) |

| ~ 1620 | Medium | N-H bend (primary amine) |

| ~ 1520 | Medium | C-N stretch and N-H bend |

| ~ 1250, 1160 | Strong | C-O stretch (carbamate) and C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected [M+H]⁺: 245.11

-

Expected [M+Na]⁺: 267.10

Safety and Handling

2,6-Difluoro-1,3-phenylenediamine (Starting Material):

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[9][10]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

This compound (Product):

-

Hazards: While specific data is not available, it should be handled with care as an aromatic amine derivative. Assume it may be an irritant and potentially harmful.

-

Precautions: Use standard laboratory safety procedures. Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of this compound. The proposed protocol, based on well-established chemical principles, offers a reliable method for obtaining this valuable building block. The detailed characterization data provides a benchmark for researchers to confirm the successful synthesis and purity of the compound. As with any chemical synthesis, proper safety precautions are paramount.

References

[7] Supporting Information for a scientific article. (Provides analogous NMR data for other tert-butyl carbamates) [8] tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate - MDPI. (Provides detailed characterization data for a similar fluorinated carbamate) [11] tert-Butyl (4-amino-3-fluorophenyl)carbamate | C11H15FN2O2 | CID 79019760 - PubChem. (Provides physical and chemical properties of a similar compound) [12] tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate | C14H29N3O4 - PubChem. (Provides data on a di-Boc protected amine) [2] New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - NIH. (Highlights the importance of fluorine in drug design) [13] (S)-tert-Butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate | ChemScene. (Provides information on a complex difluorophenyl carbamate) [14] 68621-88-5|tert-Butyl (3-aminophenyl)carbamate|BLD Pharm. (Provides information on a non-fluorinated analogue) [15] Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate - PubChem. (Provides data for a related fluorinated carbamate) [5] N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. (Details general methods for Boc protection) [4] MRT - Mono-Boc-Protection of Diamines - Sigma-Aldrich. (Discusses the challenges of mono-Boc protection) [9] SAFETY DATA SHEET - TCI Chemicals. (Provides safety information for a related fluorinated phenylenediamine) [16] Selective Mono‐BOC Protection of Diamines - ResearchGate. (Describes methods for selective mono-Boc protection) SAFETY DATA SHEET - Sigma-Aldrich. (Provides safety information for p-phenylenediamine) [17] tert -Butoxycarbonylation of Amino Acids and their Derivatives: N-tert -Butoxycarbonyl-l-phenylalanine - ResearchGate. (Details Boc protection of amino acids) [3] Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (Discusses the role of carbamates in medicinal chemistry) [18] General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. (Provides a general protocol for mono-Boc protection) [19] 2,6-Diketopiperazines from amino acids, from solution-phase to solid-phase organic synthesis - PubMed. (Contextual information on synthetic methodologies) [10] 1,3-Phenylenediamine - Hazardous Substance Fact Sheet. (Provides safety data for a related diamine) [1] N-Boc-2,6-Difluoro-L-phenylalanine 95% | CAS: 167993-07-9 | AChemBlock. (Information on a related difluorinated compound) [20] The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate - Digital Commons @ IWU. (Example of mono-Boc protection of a phenylenediamine) [21] 13C NMR Chemical Shift - Oregon State University. (General reference for 13C NMR chemical shifts) [6] A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst - Semantic Scholar. (Provides a general method for Boc protection) [22] Safety Data Sheet: p-phenylenediamine - Chemos GmbH&Co.KG. (Provides safety information for p-phenylenediamine) [23] 4-Fluoro-1,3-phenylenediamine - Chem-Impex. (Provides properties of a related starting material) 2,4,5,6-Tetrafluoro-1,3-phenylenediamine - TCI Chemicals. (Provides information on a related tetrafluorinated diamine) MRT - Mono-Boc-Protection of Diamines - Sigma-Aldrich. (Discusses the formation of di-protected by-products)

Sources

- 1. N-Boc-2,6-Difluoro-L-phenylalanine 95% | CAS: 167993-07-9 | AChemBlock [achemblock.com]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. nj.gov [nj.gov]

- 11. tert-Butyl (4-amino-3-fluorophenyl)carbamate | C11H15FN2O2 | CID 79019760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate | C14H29N3O4 | CID 15157893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemscene.com [chemscene.com]

- 14. 68621-88-5|tert-Butyl (3-aminophenyl)carbamate|BLD Pharm [bldpharm.com]

- 15. Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate | C15H16ClFN4O2 | CID 59174297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 19. 2,6-Diketopiperazines from amino acids, from solution-phase to solid-phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 21. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 22. chemos.de [chemos.de]

- 23. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate, a key building block in modern medicinal chemistry. This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and outlining robust methodologies for its characterization. The information presented herein is intended to empower researchers in drug discovery and development to effectively utilize this versatile molecule.

Core Molecular Attributes and Identifiers

This compound, identified by the CAS Number 535170-20-8 , is a difluorinated aromatic amine bearing a tert-butyloxycarbonyl (Boc) protecting group. This structural arrangement imparts a unique combination of chemical reactivity and stability, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄F₂N₂O₂ | [1] |

| Molecular Weight | 244.24 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Purity | >98% (commercially available) | [2] |

The strategic placement of the fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, enhancing its metabolic stability and modulating the pKa of the free amino group. The Boc protecting group offers robust protection under a variety of reaction conditions, yet can be readily removed under acidic conditions, allowing for orthogonal synthetic strategies.

Predicted Physicochemical Characteristics

| Property | Predicted Value/Range | Rationale and Comparative Insights |

| Melting Point (°C) | 100 - 150 | Structurally similar difluorinated and Boc-protected anilines, such as bis(4-fluorophenyl)methyl 4-methylpiperazine-1-carboxylate (mp 106–108 °C) and bis(4-fluorophenyl)methyl (1-methylpiperidin-4-yl)carbamate (mp 159–161 °C), exhibit melting points in this range.[3] The presence of both amino and carbamate groups allows for hydrogen bonding, which would contribute to a relatively high melting point for a molecule of its size. |

| Boiling Point (°C) | > 300 (decomposes) | Carbamates, particularly those with aromatic systems, tend to have high boiling points and often decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Sparingly soluble in non-polar solvents (e.g., Hexane). Poorly soluble in water. | The presence of the polar amino and carbamate functionalities, along with the aromatic ring, suggests good solubility in polar organic solvents. The bulky, non-polar tert-butyl group and the fluorinated phenyl ring will limit aqueous solubility. |

| pKa (of the anilinic amine) | 2.5 - 3.5 | The two electron-withdrawing fluorine atoms ortho and para to the amino group are expected to significantly decrease its basicity compared to aniline (pKa ≈ 4.6). This is a critical consideration for reaction conditions and for predicting the ionization state of the molecule at physiological pH. |

| LogP | 2.0 - 3.0 | The combination of the hydrophobic Boc group and the fluorinated phenyl ring, along with the polar amino group, suggests a moderate lipophilicity. This is a crucial parameter for predicting membrane permeability and overall drug-likeness. |

Synthesis and Purification: A Proposed Protocol

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Boc-Protection of 2,6-Difluoro-3-nitroaniline

-

Reaction Setup: To a solution of 2,6-difluoro-3-nitroaniline (1.0 eq) in dichloromethane (CH₂Cl₂) is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours.

-

In-Process Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Work-up: Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford tert-butyl (2,6-difluoro-3-nitrophenyl)carbamate.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: To a solution of tert-butyl (2,6-difluoro-3-nitrophenyl)carbamate (1.0 eq) in methanol is added a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Reaction Conditions: The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

-

In-Process Monitoring: Reaction progress is monitored by TLC for the disappearance of the nitro-compound.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

-

Purification: The resulting crude product, this compound, is typically of high purity and may be used directly in subsequent steps. If necessary, it can be further purified by recrystallization or flash column chromatography.

Analytical Characterization

Robust analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the tert-butyl protons (around 1.5 ppm), signals for the aromatic protons (in the range of 6.5-7.5 ppm) showing characteristic fluorine coupling, and broad singlets for the NH₂ and NH protons.

-

¹³C NMR: Expected signals for the tert-butyl carbons, aromatic carbons (with C-F couplings), and the carbonyl carbon of the carbamate.

-

¹⁹F NMR: Expected to show two distinct signals for the two non-equivalent fluorine atoms.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺ at m/z 245.1.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a reverse-phase HPLC method. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water, with UV detection at a wavelength corresponding to the chromophore of the molecule (e.g., 254 nm).

-

Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing purity. A suitable mobile phase would be a mixture of ethyl acetate and hexane.

Stability and Storage

The Boc-protecting group is known to be labile under strong acidic conditions.[4] Therefore, the compound should be stored in a cool, dry place, away from strong acids. Under these conditions, the compound is expected to be stable for an extended period. The solid-state stability is generally high.

Safety Considerations

Based on safety data for related compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Work should be conducted in a well-ventilated fume hood.

Applications in Drug Discovery

The title compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the difluorinated phenyl ring can enhance metabolic stability and binding affinity of the final compound. The Boc-protected amine allows for selective functionalization at other positions of the molecule, while the free amine can be used as a nucleophile in various coupling reactions to introduce the aminodifluorophenyl moiety into a larger molecular scaffold.

Caption: General workflow for the utilization of the title compound.

Conclusion

This compound is a strategically designed building block that offers significant advantages in the synthesis of novel pharmaceutical candidates. Its key physicochemical properties, including its moderate lipophilicity and the modulated basicity of its aromatic amine, make it an attractive starting material for drug discovery programs. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and characterization, enabling researchers to confidently incorporate this versatile intermediate into their synthetic endeavors.

References

-

MDPI. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. [Link]

-

Chutide. This compound. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

Sources

The Strategic Deployment of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The unique electronic nature of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter acidity or basicity, thereby optimizing a compound's overall drug-like characteristics. Within this context, fluorinated aniline derivatives have emerged as particularly valuable building blocks. This guide focuses on a novel and increasingly important reagent: tert-Butyl (3-amino-2,6-difluorophenyl)carbamate . Its strategic substitution pattern—a Boc-protected amine and a free aniline functionality, flanked by two ortho-fluorine atoms—provides a unique combination of reactivity and stability, making it a highly sought-after intermediate in the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitors.

Core Attributes of the Building Block

The utility of this compound stems from its distinct structural features:

-

Orthogonal Protection: The presence of a tert-butyloxycarbonyl (Boc) protecting group on one amine allows for selective reactions at the free aniline position. The Boc group is stable under a wide range of conditions but can be readily removed with acid, enabling a planned and controlled synthetic sequence.

-

Modulated Reactivity: The two fluorine atoms positioned ortho to the free amino group significantly influence its nucleophilicity and the overall electron density of the aromatic ring. This electronic modulation can be exploited for selective chemical transformations.

-

Enhanced Drug Properties: The difluorinated phenyl ring is a bioisostere for other functionalities and can improve the metabolic stability and cell permeability of the final drug molecule.

Synthesis and Characterization: A Proposed Pathway

While specific proprietary syntheses may vary, a logical and efficient pathway to this compound can be extrapolated from established organic chemistry principles. A common strategy involves the selective mono-Boc protection of a suitable diamine precursor.

Proposed Synthetic Workflow

A plausible synthetic route starts from the commercially available 2,6-difluoro-1,3-phenylenediamine. The key challenge lies in achieving selective mono-protection of one of the two amino groups. A widely used and effective method for the mono-Boc protection of diamines involves the use of di-tert-butyl dicarbonate (Boc₂O) under carefully controlled conditions.[1]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2,6-difluoro-1,3-phenylenediamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water, is added a base (e.g., triethylamine or sodium bicarbonate, 1.1 equivalents).

-

Boc Protection: The solution is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in the same solvent is added dropwise over a period of 1-2 hours. The slow addition and low temperature are crucial to minimize the formation of the di-protected byproduct.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of the starting material and the formation of the desired mono-protected product.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Data Presentation: Expected Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₄F₂N₂O₂ |

| Molecular Weight | 244.24 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH) |

Note: Actual physical properties should be confirmed by experimental data.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the presence of the Boc group, the aromatic protons, and the overall molecular structure.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the N-H, C=O (carbamate), and C-F bonds.

Application in Drug Discovery: A Gateway to Novel Therapeutics

The true value of this compound lies in its application as a versatile building block for the synthesis of complex, biologically active molecules. Its structural motifs are frequently found in kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

Case Study: Synthesis of Kinase Inhibitors

The free amino group of this compound can undergo a variety of chemical transformations, including:

-

Nucleophilic Aromatic Substitution (SNA_r): The aniline nitrogen can act as a nucleophile to displace leaving groups on heterocyclic rings, a common strategy in the synthesis of kinase inhibitors based on pyrimidine, pyridine, or other scaffolds.

-

Amide Bond Formation: The amino group can be acylated with carboxylic acids or their derivatives to form amides, introducing another point of diversity in the target molecule.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are also prevalent in bioactive compounds.

Illustrative Reaction Scheme

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of a hypothetical kinase inhibitor.

Caption: General workflow for the use of the building block.

Conclusion: A Valuable Tool for the Medicinal Chemist

This compound represents a sophisticated and highly valuable building block for the synthesis of novel drug candidates. Its unique combination of a protected amine, a reactive aniline, and two electron-withdrawing fluorine atoms provides medicinal chemists with a powerful tool for the construction of complex molecular architectures with enhanced drug-like properties. As the demand for more effective and specific therapeutics continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in the future of drug discovery.

References

-

MySkinRecipes. tert-Butyl(2-amino-6-fluorophenyl)carbamate. [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s) -.

- Google Patents.

-

MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]

-

MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]

-

National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. [Link]

-

ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

-

SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

-

ResearchGate. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

-

ResearchGate. Selective Mono‐BOC Protection of Diamines. [Link]

-

PubChem. Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate. [Link]

-

Michael Pittelkow. mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates [(2-a. [Link]

- Google P

-

Googleapis. WO 2020/159949 A1. [Link]

Sources

Spectroscopic Characterization of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate: A Technical Guide

| Molecular Structure and Spectroscopic Overview

tert-Butyl (3-amino-2,6-difluorophenyl)carbamate is a difluorinated aniline derivative protected with a tert-butoxycarbonyl (Boc) group. This unique combination of a primary amine, a carbamate, and a difluorinated aromatic ring gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is critical for reaction monitoring, quality control, and structural confirmation in synthetic workflows. This guide will systematically deconstruct the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data.

| Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, we anticipate specific fragmentation patterns characteristic of the labile Boc-protecting group.

| Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Notes |

| [M+H]⁺ | 259.11 | Protonated molecular ion; expected in soft ionization techniques like ESI. |

| [M-C₄H₈]⁺ or [M-56]⁺ | 203.06 | Loss of isobutylene from the tert-butyl group, a common fragmentation. |

| [M-Boc+H]⁺ or [M-100+H]⁺ | 159.06 | Loss of the entire Boc group, yielding the protonated 3-amino-2,6-difluoroaniline. |

| [C₄H₉]⁺ | 57.07 | The tert-butyl carbocation, a hallmark of Boc-protected compounds. |

| Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization Parameters: Operate the ESI source in positive ion mode. Optimize key parameters, including capillary voltage (e.g., 3-4 kV), source temperature, and gas flows (nebulizer and drying gas) to achieve a stable signal.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). The high-resolution capabilities of the instrument will allow for the determination of the accurate mass and, consequently, the elemental composition of the parent ion and its fragments.

| In-depth Interpretation and Causality

The mass spectrum of a Boc-protected amine is often characterized by the facile loss of the protecting group. Under the energetic conditions of the mass spectrometer's ion source, the Boc group can undergo a McLafferty-type rearrangement, leading to the elimination of isobutylene (56 Da) or the complete loss of the Boc group (100 Da). The observation of a prominent peak at m/z 57, corresponding to the stable tert-butyl cation, is a strong indicator of the presence of the Boc protecting group. The molecular ion itself may be of low abundance depending on the ionization conditions.

| Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a qualitative "fingerprint." For this compound, the IR spectrum will be dominated by absorptions from the N-H bonds of the amine and carbamate, the C=O of the carbamate, and vibrations of the aromatic ring.

| Predicted Infrared Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | 3450-3300 (two bands) | Asymmetric and symmetric stretching |

| N-H (Carbamate) | ~3300 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic, t-Bu) | 2980-2960 | Stretching |

| C=O (Carbamate) | 1725-1700 | Stretching |

| C=C (Aromatic) | 1620-1580 | Ring stretching |

| N-H (Amine) | 1620-1550 | Bending (scissoring) |

| C-N (Carbamate/Amine) | 1350-1250 | Stretching |

| C-F (Aromatic) | 1250-1100 | Stretching |

| Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.

-

Sample Spectrum Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

| In-depth Interpretation and Causality

The IR spectrum provides a rapid and non-destructive confirmation of key functional groups. The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a classic indicator of a primary amine (-NH₂). The carbamate N-H stretch will likely appear as a broader band around 3300 cm⁻¹. A strong, sharp absorption in the 1725-1700 cm⁻¹ range is highly characteristic of the carbonyl (C=O) group within the carbamate functionality. The presence of strong bands in the 1250-1100 cm⁻¹ region is indicative of the C-F stretching vibrations of the difluorinated aromatic ring.

| Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the carbon-hydrogen framework and the fluorine substitution pattern.

| Predicted NMR Spectroscopic Data

¹H NMR (in CDCl₃, referenced to TMS at 0.00 ppm)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₃ | ~1.50 | Singlet | 9H |

| -NH ₂ | 3.5-4.5 (broad) | Singlet (broad) | 2H |

| Aromatic CH | 6.5-7.5 | Multiplet | 2H |

| -NH -Boc | 6.5-7.5 (broad) | Singlet (broad) | 1H |

¹³C NMR (in CDCl₃, referenced to solvent at 77.16 ppm)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | ~28 |

| -C (CH₃)₃ | ~80 |

| Aromatic C -H | 110-130 |

| Aromatic C -NH₂ | 135-145 |

| Aromatic C -NHBoc | 130-140 |

| Aromatic C -F | 150-160 (doublet, due to C-F coupling) |

| C =O (Carbamate) | ~153 |

¹⁹F NMR (referenced to CFCl₃ at 0.00 ppm)

| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic F | -110 to -140 | Multiplet |

| Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

¹H NMR Acquisition: Acquire the ¹H spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR Acquisition: Tune the spectrometer to the ¹⁹F frequency. Acquire the spectrum, which typically requires fewer scans than ¹³C NMR due to the high sensitivity of the ¹⁹F nucleus.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Calibrate the chemical shift scale using the TMS or solvent signal.

| In-depth Interpretation and Causality

¹H NMR: The most prominent feature will be a sharp singlet at approximately 1.50 ppm, integrating to nine protons, which is unequivocally assigned to the chemically equivalent methyl protons of the tert-butyl group. The protons on the nitrogen atoms (-NH₂ and -NH-Boc) are expected to be broad signals due to chemical exchange and quadrupolar relaxation, and their chemical shifts can be highly dependent on solvent and concentration. The two aromatic protons will appear as a complex multiplet in the aromatic region, with their splitting pattern influenced by coupling to each other and to the adjacent fluorine atoms.

¹³C NMR: The spectrum will show a characteristic signal for the methyl carbons of the tert-butyl group at ~28 ppm and the quaternary carbon at ~80 ppm. The carbamate carbonyl carbon will appear downfield, around 153 ppm. The aromatic region will display several signals, with the carbons directly bonded to fluorine appearing as doublets due to one-bond ¹J(C,F) coupling.

¹⁹F NMR: The ¹⁹F NMR spectrum offers a direct window into the fluorinated portion of the molecule. Since the two fluorine atoms are chemically equivalent, a single multiplet is expected. The chemical shift will fall within the typical range for aromatic fluorine atoms. The multiplicity of this signal will be determined by coupling to the adjacent aromatic protons.

| Integrated Spectroscopic Analysis Workflow

The logical flow for confirming the structure of this compound involves a multi-technique approach.

Caption: Workflow for the spectroscopic confirmation of the target compound.

| Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By integrating expected data from Mass Spectrometry, Infrared Spectroscopy, and multi-nuclear NMR, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The provided protocols and interpretations are grounded in established scientific principles and serve as a reliable reference for laboratory practice.

| References

-

Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Available from: [Link]

-

MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Available from: [Link]

-

Journal of AOAC INTERNATIONAL. Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Available from: [Link]

-

The Journal of Chemical Physics. Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. Available from: [Link]

-

National Institutes of Health (NIH). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Available from: [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

-

National Institutes of Health (NIH). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Available from: [Link]

-

Organic Process Research & Development. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

-

ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. Available from: [Link]

-

National Institutes of Health (NIH). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Available from: [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information. Available from: [Link]

-

Supporting Information. Characterization Data of the Products. Available from: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

-

University of Ottawa. 19Flourine NMR. Available from: [Link]

-

UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

-

SpectraBase. (S)-Tert-butyl N-(2,2-difluoro-3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl)carbamate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

The Strategic Intermediate: A Technical Guide to tert-Butyl (3-amino-2,6-difluorophenyl)carbamate (CAS No. 535170-20-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and protected amine functionalities into molecular scaffolds is a cornerstone of rational drug design. The compound tert-Butyl (3-amino-2,6-difluorophenyl)carbamate, identified by the CAS number 535170-20-8 [1][2], has emerged as a critical building block in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. Its unique trifunctional architecture—a Boc-protected amine, a free aniline, and a difluorinated phenyl ring—offers medicinal chemists a versatile platform for introducing key pharmacophoric elements and fine-tuning the pharmacokinetic properties of drug candidates. This guide provides an in-depth technical overview of its synthesis, properties, and strategic applications in drug discovery and development.

Physicochemical Properties and Identification

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 535170-20-8 | [1][2] |

| Molecular Formula | C₁₁H₁₄F₂N₂O₂ | [1] |

| Molecular Weight | 244.24 g/mol | [1] |

| Appearance | Typically a solid | N/A |

| Purity | >98% (Commercially available) | N/A |

Synthesis and Mechanistic Rationale

The synthesis of this compound involves a strategic manipulation of functional groups to achieve the desired substitution pattern on the aromatic ring. While multiple synthetic routes are conceivable, a common approach involves the selective protection of one amino group in a difluoro-substituted phenyldiamine precursor. The tert-butoxycarbonyl (Boc) protecting group is ideal in this context due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Illustrative Synthetic Workflow

The following diagram outlines a logical synthetic pathway for the preparation of this compound.

Caption: A conceptual synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

Step 1: Introduction of the Amino Group

The synthesis would likely commence with a suitable difluorinated starting material, such as 1,3-difluoro-2-nitrobenzene. This precursor would undergo a series of reactions to introduce an amino group, followed by the protection of one of the amino functionalities.

Step 2: Selective Boc Protection

The selective protection of one of the amino groups is a critical step. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at controlled temperatures is a standard and effective method. The steric hindrance of the Boc group often allows for monosubstitution on a diamine.

Step 3: Reduction of the Nitro Group

The final step would involve the reduction of the remaining nitro group to an amine. This is commonly achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. Alternative reducing agents such as tin(II) chloride or iron in acidic media can also be employed.

Self-Validation and Causality: The choice of the Boc protecting group is deliberate; its stability allows for the subsequent harsh conditions that might be required for further synthetic transformations on the free aniline, while its clean, acid-labile deprotection ensures the integrity of the final molecule. The orthogonality of the protection and deprotection steps is a key principle in ensuring a high-yielding and clean synthesis.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a highly valuable intermediate in the synthesis of targeted therapeutics.

Role as a Key Building Block in Kinase Inhibitors

The difluorinated phenyl ring is a common feature in many kinase inhibitors. The fluorine atoms can modulate the pKa of the nearby amino group, influence binding affinity through hydrogen bonding or other non-covalent interactions with the target protein, and block metabolic oxidation, thereby improving the pharmacokinetic profile of the drug candidate. The Boc-protected amine provides a latent nucleophile that can be deprotected at a later stage of the synthesis to participate in key bond-forming reactions, such as amide or urea formation, to construct the final drug molecule.

Logical Workflow for Incorporation into a Drug Candidate

The following diagram illustrates the strategic use of this compound in the synthesis of a hypothetical kinase inhibitor.

Caption: Strategic incorporation of the title compound in drug synthesis.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the presence and integration of the tert-butyl group, the aromatic protons, and the amine protons. ¹⁹F NMR is also crucial for confirming the presence and chemical environment of the fluorine atoms.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amine and carbamate, and the C=O stretch of the carbamate.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound.

Conclusion

This compound is a strategically designed synthetic intermediate that provides a powerful tool for medicinal chemists. Its pre-installed difluorinated aniline core, orthogonally protected with a Boc group, allows for the efficient and controlled synthesis of complex drug candidates, particularly in the development of next-generation kinase inhibitors. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the pursuit of novel therapeutics.

References

Sources

A Comprehensive Technical Guide to the Purity and Stability of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate

Foreword: Navigating the Critical Path of a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a safe and effective therapeutic is paved with rigorous scientific scrutiny. The chemical intermediates that form the building blocks of active pharmaceutical ingredients (APIs) are no exception. Their purity and stability are not mere quality control metrics; they are foundational pillars upon which the safety, efficacy, and manufacturability of the final drug product rest.

This technical guide offers an in-depth exploration of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate, a key intermediate whose structural motifs—a Boc-protected aniline and a difluorinated aromatic ring—are prevalent in a variety of contemporary pharmaceutical agents. This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond standard protocols to provide a causal understanding of the analytical and stability-indicating methodologies. By grounding our discussion in established regulatory frameworks and first-principle chemical knowledge, we aim to equip the reader with the expertise to not only assess but also to proactively manage the quality of this critical intermediate.

Section 1: The Molecular Profile and Synthetic Landscape

This compound (MW: 244.25 g/mol ) is a bifunctional molecule featuring a nucleophilic primary aromatic amine and a carbamate-protected secondary amine. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, pKa, and metabolic stability, making it an attractive component in medicinal chemistry.

A Plausible Synthetic Route and the Genesis of Impurities

A thorough understanding of the synthetic pathway is paramount to predicting and controlling potential impurities. A likely and efficient synthesis of the title compound involves a two-step process: the synthesis of the precursor 2,6-difluoro-1,3-phenylenediamine, followed by a selective Boc-protection.

Step 1: Synthesis of 2,6-Difluoro-1,3-phenylenediamine

A common route to difluoroanilines involves the reduction of a corresponding nitroaniline.

-

Reaction: Reduction of 2,6-difluoro-3-nitroaniline.

-

Reagents: A suitable reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C), or a metal/acid combination like tin(II) chloride (SnCl₂) in an acidic medium.

-

Rationale: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. SnCl₂ provides a robust alternative for bench-scale synthesis.

Step 2: Selective N-Boc Protection

The selective protection of one amino group in the presence of another is a common challenge. The reactivity of the two amino groups in 2,6-difluoro-1,3-phenylenediamine is differentiated by their electronic environment. The amino group meta to both fluorine atoms is expected to be more nucleophilic than the one ortho to both.

-

Reaction: Reaction of 2,6-difluoro-1,3-phenylenediamine with di-tert-butyl dicarbonate (Boc₂O).[1][2]

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[1]

-

Rationale: Boc₂O is a widely used reagent for the introduction of the acid-labile Boc protecting group.[2] The base is required to neutralize the acidic byproduct of the reaction. The choice of solvent is dictated by the solubility of the starting materials and reagents.

Anticipated Process-Related Impurities

Based on the proposed synthesis, a profile of potential impurities can be constructed. These impurities must be monitored and controlled to ensure the quality of the final intermediate.

| Impurity Type | Potential Identity | Origin |

| Starting Material | 2,6-Difluoro-3-nitroaniline | Incomplete reduction in Step 1. |

| Starting Material | 2,6-Difluoro-1,3-phenylenediamine | Incomplete reaction in Step 2. |

| Over-reaction | Di-Boc protected 2,6-difluoro-1,3-phenylenediamine | Non-selective reaction in Step 2. |

| Reagent-Related | tert-Butanol | Hydrolysis of Boc₂O. |

| Solvent-Related | Residual Solvents (e.g., THF, DCM, Ethanol) | From reaction and purification steps. |

Section 2: Purity Determination - A Multi-faceted Analytical Approach

The assessment of purity for this compound requires a combination of chromatographic and spectroscopic techniques to ensure a comprehensive evaluation of the main component and all potential impurities.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis

A stability-indicating HPLC-UV method is the primary tool for determining the purity and assay of the intermediate.[3][4] The method must be capable of separating the main component from its process-related impurities and any potential degradation products.

The following method is proposed based on established principles for the analysis of aromatic amines and carbamates.[5] This method would require validation according to ICH Q2(R1) guidelines before implementation.[6][7][8]

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to ensure the protonation of the amino group, leading to better peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 10-90% B over 20 min, hold at 90% B for 5 min, return to 10% B over 1 min, and equilibrate for 4 min. | A gradient elution is necessary to separate compounds with a range of polarities, from the more polar starting materials to the less polar di-Boc impurity. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection | UV at 254 nm | The aromatic ring is expected to have a strong chromophore at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Sample Preparation | 0.5 mg/mL in Acetonitrile:Water (50:50) | Ensures complete dissolution of the analyte. |

The proposed HPLC method must be validated to demonstrate its suitability for its intended purpose.[9] The validation should adhere to ICH Q2(R1) guidelines and include the following parameters:[6][7][8]

-

Specificity: Demonstrated through forced degradation studies and analysis of a placebo (if applicable). The method should be able to resolve the main peak from all degradation products and process impurities.

-

Linearity: Assessed over a range of concentrations (e.g., 50-150% of the nominal concentration) with a correlation coefficient (r²) of >0.999.

-

Accuracy: Determined by the recovery of a known amount of analyte spiked into a sample matrix.

-

Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (inter-laboratory).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

-

Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., pH of mobile phase, column temperature, flow rate) and observing the effect on the results.

Diagram: HPLC Method Validation Workflow

Caption: A workflow for the validation of a stability-indicating HPLC method.

Spectroscopic and Other Analytical Techniques

While HPLC is the workhorse for purity assessment, other techniques provide complementary and confirmatory information.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used to confirm the identity of the main component and any isolated impurities.[10][11][12][13] The predicted ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons, the NH and NH₂ protons, and the tert-butyl group. The ¹³C NMR would show distinct signals for the aromatic carbons, with characteristic C-F couplings, and the carbonyl and tert-butyl carbons of the Boc group.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and to help identify impurities and degradation products.[14][15][16] Electrospray ionization (ESI) is a suitable technique. The fragmentation pattern of Boc-protected amines often shows a characteristic loss of 56 Da (isobutylene) or 100 Da (the entire Boc group).[17][18]

-

Gas Chromatography (GC): GC is the preferred method for the analysis of residual solvents. A headspace GC method with a flame ionization detector (FID) is typically used.

-

Karl Fischer Titration: This technique is used to determine the water content of the material, which can be critical for its stability.

Section 3: Stability Profile - Unveiling the Degradation Pathways

A comprehensive understanding of the stability of this compound is essential for defining appropriate storage conditions and a re-test period. This is achieved through a combination of forced degradation studies and long-term stability testing, as outlined in the ICH guidelines.[19]

Forced Degradation Studies: A Proactive Approach to Stability

Forced degradation studies, or stress testing, are designed to accelerate the degradation of the compound to identify likely degradation products and establish the degradation pathways.[19] These studies are also crucial for demonstrating the specificity of the stability-indicating HPLC method.

A systematic approach to forced degradation involves exposing the compound to a variety of stress conditions.[19]

| Stress Condition | Proposed Protocol | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours. | The Boc group is known to be labile to acid.[1][20] This condition is expected to cause deprotection. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours. | While generally more stable to base, prolonged exposure can lead to hydrolysis of the carbamate. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours. | The aromatic amine is susceptible to oxidation, which could lead to the formation of colored impurities. |

| Thermal Degradation | Solid sample at 80 °C for 7 days. | To assess the intrinsic thermal stability of the molecule. |

| Photostability | Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). | To evaluate the potential for light-induced degradation. |

Analytical Follow-up: Samples from each stress condition should be analyzed by the validated stability-indicating HPLC method. A peak purity analysis using a PDA detector should be performed to ensure that new peaks are not co-eluting with the main peak. LC-MS should be used to obtain mass information on the degradation products to aid in their identification.

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are anticipated:

-

Acid-Catalyzed Deprotection: The most likely degradation pathway is the hydrolysis of the tert-butyl carbamate group under acidic conditions to yield 2,6-difluoro-1,3-phenylenediamine, tert-butanol, and carbon dioxide.

-

Oxidative Degradation: The primary aromatic amine is a potential site for oxidation, which could lead to the formation of nitroso, nitro, or polymeric impurities. The presence of electron-withdrawing fluorine atoms may slightly deactivate the ring towards oxidation.

Diagram: Predicted Degradation Pathway

Caption: Predicted degradation pathways under acidic and oxidative stress.

Long-Term Stability Testing

Formal stability studies should be conducted on at least three primary batches of the material to establish a re-test period. The storage conditions and testing frequency should be in accordance with ICH Q1A(R2) guidelines.

| Study | Storage Condition | Testing Frequency |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 months |

The samples should be tested for appearance, assay, and purity (including specific and unspecified impurities) at each time point using the validated analytical methods.

Section 4: Conclusion and Recommendations

The purity and stability of this compound are critical attributes that must be thoroughly understood and controlled. This guide has outlined a comprehensive strategy for achieving this, rooted in a deep understanding of the compound's synthesis, the application of robust analytical methodologies, and a proactive approach to stability assessment through forced degradation studies.

Key Recommendations for Researchers and Developers:

-

Proactive Impurity Profiling: Begin impurity profiling early in the development process, based on a thorough understanding of the synthetic route.

-

Rigorous Method Validation: Do not underestimate the importance of a fully validated, stability-indicating HPLC method. This is the cornerstone of reliable quality assessment.

-

Embrace Forced Degradation: Use forced degradation studies not only to demonstrate method specificity but also to gain valuable insights into the intrinsic stability of the molecule.

-

ICH Compliance: Adhere to the relevant ICH guidelines for stability testing and method validation to ensure regulatory compliance.

By implementing the principles and methodologies outlined in this guide, scientists can ensure the consistent quality of this compound, thereby contributing to the development of safe and effective medicines.

References

-

Dong, M. W. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 36(10), 748-759. Available at: [Link]

-

Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). Available at: [Link]

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available at: [Link]

-

Gazo, A., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]

-

Ahamad, T., et al. (2021). Development of Stability Indicating HPLC-UV Method for Determination of Process Impurities and Degradation Products in Sofosbuvir and Velpatasvir Tablets. Pharmaceutical Chemistry Journal, 54(1). Available at: [Link]

-

Kumar, A., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences Review and Research, 28(1), 10-15. Available at: [Link]

-

Patel, K., et al. (2016). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 6(4), 223-231. Available at: [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. Available at: [Link]

-

International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]

-

ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

-

ICH. (1996). Validation of Analytical Procedures: Methodology Q2(R1). Available at: [Link]

-

Kaszynski, P., et al. (2004). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 125(1), 103-109. Available at: [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]

- Google Patents. (1991). Process and intermediates for the preparation of 2,6-difluoroaniline.

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Available at: [Link]

-

Sharma, V., et al. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry, Supporting Information. Available at: [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

- Google Patents. (1992). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]

- Google Patents. (1992). Process for the preparation of 2,6-difluoroaniline.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

-

Williams, A. J., et al. (2020). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 11(29), 7545-7554. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Available at: [Link]

-

Ueda, H., et al. (2015). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 16(12), 28246-28260. Available at: [Link]

-

Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. database.ich.org [database.ich.org]

- 9. researchgate.net [researchgate.net]

- 10. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 13. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. reddit.com [reddit.com]

- 18. researchgate.net [researchgate.net]

- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

The 2,6-Difluoroaniline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the privileged fluorinated motifs, the 2,6-difluoroaniline scaffold has emerged as a particularly valuable building block. Its unique electronic and steric properties, conferred by the dual ortho-fluorine substituents, provide medicinal chemists with a versatile handle to enhance metabolic stability, fine-tune basicity, control conformation, and improve target engagement. This technical guide provides an in-depth exploration of the synthesis, applications, and mechanistic underpinnings of 2,6-difluoroaniline derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into a biologically active compound can profoundly alter its pharmacological profile.[1] With a van der Waals radius of 1.47 Å, fluorine is only marginally larger than hydrogen (1.20 Å), allowing it to act as a hydrogen isostere with minimal steric perturbation.[2] However, its extreme electronegativity (3.98 on the Pauling scale) creates a highly polarized and exceptionally strong C-F bond (~116 kcal/mol), which has significant consequences for drug design.[2][3]

Key benefits of fluorination include:

-

Enhanced Metabolic Stability : The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. Placing fluorine at a site of potential oxidative metabolism can block this pathway, thereby increasing the drug's half-life and bioavailability.[3][4][5]

-

Modulation of pKa : The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[2][3] This allows for precise tuning of a compound's ionization state at physiological pH, which impacts solubility, cell permeability, and off-target activity.

-

Increased Binding Affinity : Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and even halogen bonds, enhancing the potency of the drug candidate.[1]

-

Improved Pharmacokinetics : By modulating lipophilicity and metabolic stability, fluorine substitution can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][6]

The 2,6-difluoroaniline moiety encapsulates these advantages in a single, synthetically accessible building block, making it a privileged structure in numerous therapeutic areas.

Synthesis of 2,6-Difluoroaniline and its Derivatives

The utility of 2,6-difluoroaniline as a building block is underpinned by its accessibility through various synthetic routes and its reactivity in common coupling reactions.

Synthesis of the 2,6-Difluoroaniline Core

While commercially available, understanding the synthesis of the core is crucial for process development. A common industrial approach involves a multi-step process starting from readily available materials like 1,2,3-trichlorobenzene.[7][8] The process generally involves:

-

Partial Fluorine Exchange : Reacting 1,2,3-trichlorobenzene with a fluoride source (e.g., KF) to produce a mixture of difluorochlorobenzene isomers.[7]

-

Selective Reduction/Separation : The undesired isomers can be managed through selective reduction or separated chromatographically.[8]

-

Amination : The resulting 2,6-difluorochlorobenzene is then aminated, often using concentrated ammonium hydroxide in the presence of a copper catalyst, to yield the final 2,6-difluoroaniline product.[7]

Other patented routes include the chlorination, nitration, and subsequent reduction of 1-chloro-3,5-difluorobenzene.[9]

Incorporation into Drug Scaffolds

The 2,6-difluoroaniline moiety is typically incorporated into larger molecules via the formation of a carbon-nitrogen or nitrogen-heteroatom bond. The nucleophilicity of the aniline nitrogen allows for a range of reactions.

Key Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is a workhorse in medicinal chemistry for forming C-N bonds. The causality behind this choice is its exceptional functional group tolerance, broad substrate scope, and high efficiency, allowing for the coupling of the aniline with a wide variety of aryl or heteroaryl halides/triflates.

Step-by-Step Methodology:

-

Reaction Setup : To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), 2,6-difluoroaniline (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv), a phosphine ligand like XPhos (0.05 equiv), and a base, typically sodium tert-butoxide (1.5 equiv).

-

Solvent Addition : Add a dry, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction Execution : Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

-